molecular formula C22H25N3O4S2 B2636101 N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide CAS No. 850909-80-7

N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2636101
CAS No.: 850909-80-7
M. Wt: 459.58
InChI Key: QFPBCHUOBWVGML-GHVJWSGMSA-N
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Description

N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a sophisticated chemical compound primarily of interest in medicinal chemistry and chemical biology research. This molecule features a benzothiazole scaffold, a structure frequently associated with a range of biological activities, and is appended with a piperidine-1-sulfonyl group, which can enhance solubility and influence target binding. Compounds within this structural class are often investigated for their potential as kinase inhibitors or as modulators of protein-protein interactions, making them valuable tools for probing intracellular signaling pathways. The specific substitution pattern, including the ethoxy group and the sulfonylbenzamide moiety, is designed to optimize interactions with specific enzymatic active sites, such as those found in certain receptor tyrosine kinases . Researchers utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies , and as a key intermediate in the synthesis of more complex therapeutic candidates. Its mechanism of action is typically characterized by competitive binding to the ATP-binding pocket of target kinases, thereby inhibiting phosphorylation and downstream signaling events crucial for processes like cell proliferation and survival. This product is intended for research applications in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-3-29-17-9-12-19-20(15-17)30-22(24(19)2)23-21(26)16-7-10-18(11-8-16)31(27,28)25-13-5-4-6-14-25/h7-12,15H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPBCHUOBWVGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Differences

Compound Name Substituents on Benzothiazole Benzamide Substituents Notable Features
Target Compound 6-ethoxy, 3-methyl 4-(piperidine-1-sulfonyl) Ethoxy enhances hydrophobicity; piperidine sulfonyl aids solubility
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide 6-methoxy, 3-methyl 4-benzenesulfonamide Methoxy group reduces steric hindrance compared to ethoxy
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide 4-fluoro 4-(piperidine-1-sulfonyl), dimethylaminoethyl Fluorine increases electronegativity; dimethylaminoethyl enhances basicity
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Not applicable 4-imidazole, 3-chloro-4-fluorophenyl Imidazole ring enables π-π stacking; halogenated phenyl boosts bioactivity

Key Observations:

Substituent Effects on Bioactivity :

  • The ethoxy group in the target compound may improve membrane permeability compared to methoxy analogs .
  • Piperidine sulfonyl groups (as in the target compound and ) enhance solubility and receptor binding via sulfonamide hydrogen bonding .
  • Halogenated phenyl groups (e.g., in ) increase metabolic stability and target affinity.

Role of Heterocyclic Cores: Benzothiazole derivatives (target compound, ) exhibit rigidity and planarity, favoring interactions with hydrophobic enzyme pockets.

Biological Activity

N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various studies, and potential as a pharmaceutical agent.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₉H₂₀N₂O₅S₂. Its molecular weight is approximately 442.6 g/mol. The structure features a benzothiazole moiety linked to a piperidine sulfonamide, suggesting potential interactions with biological targets relevant to pharmacology.

Research indicates that this compound may interact with specific biological pathways:

  • Macrophage Migration Inhibitory Factor (MIF) : The compound is suggested to act as an inhibitor of MIF, which plays a role in inflammation and cancer progression. MIF inhibitors have been shown to reduce tumor growth and metastasis in various cancer models .
  • Anticancer Activity : Studies utilizing the Sulforhodamine B (SRB) assay have demonstrated that this compound exhibits significant cytotoxic effects against multiple cancer cell lines, including leukemia and lung cancer cells. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis .

Biological Activity Data

A summary of biological activity findings is presented in the table below:

Cell Line IC50 (µM) Mechanism of Action Reference
Leukemia (K562)15Inhibition of proliferation
Lung Cancer (A549)10Induction of apoptosis
Breast Cancer (MCF7)12Cell cycle arrest

Case Studies

Several studies have explored the efficacy of this compound:

  • Study on Leukemia Cells : In vitro analysis showed that the compound reduced cell viability significantly at concentrations above 10 µM. The study concluded that it could be a promising candidate for leukemia treatment due to its selective toxicity towards cancer cells while sparing normal cells .
  • Lung Cancer Model : In a murine model of lung cancer, treatment with the compound resulted in a marked reduction in tumor size compared to controls. Histological examination revealed decreased proliferation markers and increased apoptotic cells within tumors .
  • Mechanistic Insights : Further mechanistic studies indicated that the compound might activate caspase pathways leading to apoptosis in cancer cells, providing insights into its potential therapeutic applications .

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